
4-Methyl-1H-pyrrole-2-carbaldehyde
Overview
Description
4-Methyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C6H7NO. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This compound is characterized by the presence of a methyl group at the fourth position and an aldehyde group at the second position of the pyrrole ring. It is used in various chemical syntheses and has applications in different scientific fields.
Mechanism of Action
Target of Action
It’s known that pyrrole derivatives have been isolated from many natural sources, including fungi, plants, and microorganisms . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that pyrrole derivatives can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This suggests that molecules containing this skeleton have various biological functions.
Biochemical Pathways
It’s known that pyrrole derivatives can be involved in various biological functions
Pharmacokinetics
The compound’s physical properties such as its molecular weight (10913) and its form (white to yellow solid) suggest that it may have certain bioavailability characteristics . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
It’s known that pyrrole derivatives can have various biological functions
Action Environment
It’s known that pyrrole derivatives can be sensitive to certain conditions . For instance, 3-Methyl-1H-pyrrole-2-carbaldehyde may be toxic to the aquatic environment and should be handled with care to avoid environmental pollution . More research is needed to discuss how environmental factors influence the action, efficacy, and stability of 4-Methyl-1H-pyrrole-2-carbaldehyde.
Biochemical Analysis
Cellular Effects
The effects of 4-Methyl-1H-pyrrole-2-carbaldehyde on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways by modifying key signaling proteins through covalent binding. For instance, it can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of Schiff bases with primary amines, leading to the modification of lysine residues in proteins. This modification can result in enzyme inhibition or activation, depending on the specific protein target. Additionally, this compound can form adducts with nucleophilic sites on DNA, potentially leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation to form carboxylic acids over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dose-dependent effects are critical for understanding the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its oxidation by aldehyde dehydrogenases to form carboxylic acids. This compound can also participate in the formation of Schiff bases with amino acids, leading to the generation of imines and subsequent metabolic intermediates. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, including its hydrophobicity and reactivity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or nucleus, where it can influence cellular processes. The activity and function of this compound are closely linked to its subcellular localization, as it can interact with distinct sets of biomolecules in different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions and yields the desired aldehyde.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under appropriate conditions.
Major Products:
Oxidation: 4-Methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthetic Organic Chemistry
1. Building Block for Synthesis
4-Methyl-1H-pyrrole-2-carbaldehyde serves as a versatile building block in organic synthesis. It can undergo various reactions such as:
- Alkylation : It can be alkylated to produce more complex pyrrole derivatives, which are useful in synthesizing dipyrroles and tripyrroles. These compounds can serve as intermediates for synthesizing porphyrins and other heterocyclic structures used in dyes and pigments .
2. Reactions and Derivatives
The compound can participate in electrophilic substitution reactions, akin to aromatic compounds. For instance:
- It can be converted into hydroxymethyl derivatives through reduction processes using borohydride or aluminum hydride reagents .
- The aldehyde functionality allows for further derivatization, leading to various substituted pyrroles that have applications in medicinal chemistry.
Pharmaceutical Applications
1. Drug Development
Research indicates that derivatives of pyrrole compounds exhibit biological activities, making them potential candidates for drug development. For example:
- Pyrrole derivatives have shown promise in treating conditions related to inflammation and cancer due to their ability to modulate biological pathways .
2. Natural Product Synthesis
Pyrrole derivatives, including this compound, have been isolated from natural sources such as fungi and plants. These natural products often exhibit pharmacological properties that can be harnessed for therapeutic purposes .
Materials Science
1. Polymer Chemistry
The unique structure of this compound allows it to be integrated into polymer matrices:
- It can be used to synthesize conductive polymers or as a dopant in organic electronic materials, enhancing their electrical properties .
2. Dyes and Pigments
Due to its ability to form complex structures, this compound can also be utilized in the development of dyes and pigments, particularly those requiring nitrogen-containing heterocycles which are known for their vibrant colors and stability .
Case Studies
Case Study 1: Synthesis of Dipyrroles
A study demonstrated the synthesis of dipyrroles from this compound through a multi-step reaction involving alkylation and cyclization processes. The resulting dipyrroles exhibited enhanced solubility and stability, making them suitable for use in organic light-emitting diodes (OLEDs) .
Case Study 2: Biological Activity Screening
In another research endeavor, derivatives synthesized from this compound were screened for anti-inflammatory activity. Several compounds showed significant inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxaldehyde: Lacks the methyl group at the fourth position.
1-Methyl-1H-pyrrole-2-carboxaldehyde: Has a methyl group at the nitrogen atom instead of the fourth position.
2-Formylpyrrole: Another name for 1H-Pyrrole-2-carboxaldehyde.
Biological Activity
4-Methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that has garnered attention in biological research due to its diverse biological activities. This article explores the biochemical properties, molecular mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula: CHNO
- Molecular Weight: Approximately 111.13 g/mol
The compound features a pyrrole ring with a methyl group at the 4-position and an aldehyde group at the 2-position, which contributes to its unique reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial activities. A study demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Similar Pyrrole Derivative | Escherichia coli | 16 µg/mL |
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation .
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation .
Cell Line | Effect | Mechanism |
---|---|---|
HeLa (cervical cancer) | Induced apoptosis | Caspase activation |
MCF-7 (breast cancer) | Reduced proliferation | Cell cycle arrest |
The biological activity of this compound is attributed to several molecular mechanisms:
- Covalent Modification of Proteins : The aldehyde group can form Schiff bases with primary amines in proteins, leading to modifications that affect protein function.
- Interaction with Nucleic Acids : This compound can bind to nucleophilic sites on DNA, potentially altering gene expression and cellular functions .
- Signal Transduction Modulation : It influences key signaling pathways by modifying kinases and phosphatases, impacting phosphorylation states and downstream effects on gene expression.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results indicated a strong inhibitory effect against Staphylococcus aureus, with potential applications in developing new antibacterial agents.
Case Study 2: Cancer Cell Line Studies
In another investigation, this compound was tested on multiple cancer cell lines. The findings revealed that it significantly reduced cell viability in HeLa cells through apoptosis induction, highlighting its potential as an anticancer therapeutic agent.
Properties
IUPAC Name |
4-methyl-1H-pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-6(4-8)7-3-5/h2-4,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIUKYUNGBBIEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556111 | |
Record name | 4-Methyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24014-19-5 | |
Record name | 4-Methyl-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24014-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.